SU16f

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C24H22N2O3 |

|---|---|

Poids moléculaire |

386.4 g/mol |

Nom IUPAC |

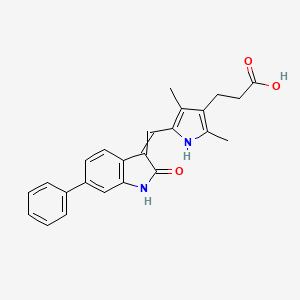

3-[2,4-dimethyl-5-[(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C24H22N2O3/c1-14-18(10-11-23(27)28)15(2)25-21(14)13-20-19-9-8-17(12-22(19)26-24(20)29)16-6-4-3-5-7-16/h3-9,12-13,25H,10-11H2,1-2H3,(H,26,29)(H,27,28) |

Clé InChI |

APYYTEJNOZQZNA-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O |

Origine du produit |

United States |

Foundational & Exploratory

SU16f: A Technical Guide to its Mechanism of Action as a PDGFRβ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of SU16f, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ). This document details the core mechanism, summarizes key quantitative data, provides detailed experimental protocols for cited assays, and includes visualizations of the signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the intracellular tyrosine kinase domain of PDGFRβ. The binding of platelet-derived growth factor (PDGF), specifically PDGF-BB or PDGF-DD, to the extracellular domain of PDGFRβ induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the cytoplasmic domain. This autophosphorylation creates docking sites for various downstream signaling proteins, thereby activating intracellular signaling cascades crucial for cell proliferation, migration, and survival.

This compound functions by competing with ATP for the binding site within the catalytic domain of the PDGFRβ kinase. This competitive inhibition prevents the autophosphorylation of the receptor, effectively blocking the initiation of downstream signaling. The primary signaling pathways attenuated by this compound's inhibition of PDGFRβ are the Phosphoinositide 3-kinase (PI3K)/AKT and the Ras/Mitogen-activated protein kinase (MAPK) pathways. By abrogating these signals, this compound exerts its anti-proliferative, anti-migratory, anti-angiogenic, and anti-fibrotic effects.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been quantified in various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) of this compound against PDGFRβ and other related kinases, as well as its effect on cell proliferation.

| Target/Process | IC50 Value | Cell Line/System | Reference |

| Kinase Inhibition | |||

| PDGFRβ | 10 nM | In vitro kinase assay | [1][2][3] |

| VEGFR-2 | 140 nM | In vitro kinase assay | [1][3] |

| FGF-R1 | 2.29 µM | In vitro kinase assay | [1][3] |

| Cell Proliferation | |||

| PDGF-induced proliferation | 0.11 µM | HUVEC and NIH3T3 cells | |

| Gastric Cancer Cell Proliferation (in the presence of GC-MSC-CM) | 20 µM (pretreatment for 8 hours) | SGC-7901 | [2][4] |

Signaling Pathway and Inhibitory Mechanism Diagrams

The following diagrams illustrate the PDGFRβ signaling pathway and the mechanism of this compound inhibition.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro PDGFRβ Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a method to determine the in vitro inhibitory activity of this compound on PDGFRβ kinase activity.

Materials:

-

Recombinant human PDGFRβ kinase domain

-

Biotinylated peptide substrate (e.g., Biotin-poly-GT)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 0.1 mM Na3VO4, 5 mM MgCl2, 1 mM DTT)

-

This compound dissolved in DMSO

-

HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665

-

HTRF detection buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA)

-

384-well low-volume microplates

-

HTRF-compatible microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase reaction buffer.

-

In a 384-well plate, add 5 µL of the this compound dilution (or DMSO for control).

-

Add 5 µL of a solution containing the PDGFRβ enzyme and the biotinylated substrate in kinase reaction buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for PDGFRβ.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding 5 µL of HTRF detection buffer containing the Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

-

Incubate for 60 minutes at room temperature to allow for binding of the detection reagents.

-

Read the plate on an HTRF-compatible microplate reader with excitation at 337 nm and dual emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Western Blot Analysis of PDGFRβ Phosphorylation

This protocol details the procedure to assess the effect of this compound on PDGF-induced PDGFRβ phosphorylation in cultured cells.

Materials:

-

Cell line expressing PDGFRβ (e.g., SGC-7901 gastric cancer cells)

-

Cell culture medium and supplements

-

This compound

-

Recombinant human PDGF-BB

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-PDGFRβ (Tyr857) and rabbit anti-total PDGFRβ

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0-20 µM) for a specified duration (e.g., 8 hours).

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-PDGFRβ overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against total PDGFRβ for loading control.

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to measure the effect of this compound on cell proliferation.

Materials:

-

Cells of interest (e.g., SGC-7901)

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound in complete medium. Include a vehicle control (DMSO).

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Transwell Cell Migration Assay

This protocol details the use of a Transwell assay to evaluate the effect of this compound on cell migration.

Materials:

-

Cells of interest

-

Serum-free medium

-

Complete medium (chemoattractant)

-

This compound

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Crystal violet solution

-

Cotton swabs

-

Microscope

Procedure:

-

Starve cells in serum-free medium for 24 hours.

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.

-

Resuspend the starved cells in serum-free medium containing different concentrations of this compound.

-

Add 100-200 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the Transwell insert.

-

Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the migrated cells with 0.1% crystal violet for 20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of migrated cells in several random fields of view under a microscope.

In Vivo Experimental Protocols

Spinal Cord Injury (SCI) Mouse Model

Animal Model: Adult female C57BL/6 mice.

Injury Induction:

-

Anesthetize the mice (e.g., with ketamine/xylazine).

-

Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.

-

Induce a contusion injury using a standardized impactor device.

This compound Administration:

-

Dosage and Route: Intrathecal injection.

-

Treatment Regimen: In one study, this compound was pre-injected the day before an injection of PDGF-B or PDGF-D and then injected daily for 7 consecutive days.[5] For SCI models, daily intrathecal injections were performed starting from 3 days post-injury.[5]

Gastric Cancer Xenograft Model

Cell Line: SGC-7901 human gastric carcinoma cells.

Animal Model: Immunodeficient mice (e.g., NOD/SCID).

Tumor Implantation:

-

Subcutaneously inject a suspension of SGC-7901 cells (e.g., 5 x 10^6 cells) into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

This compound Treatment:

-

Formulation and Administration: While specific formulations for this compound in these models are not detailed in the provided abstracts, it is typically formulated in a vehicle like DMSO and diluted for intraperitoneal or oral administration.

-

Dosage and Schedule: A study involving gastric cancer-derived mesenchymal stem cells used a pretreatment of SGC-7901 cells with 20 µM this compound for 8 hours in vitro before co-culture experiments.[2][4] Specific in vivo dosages and schedules for this compound in gastric cancer xenograft models require further investigation of full-text articles.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

References

SU16f: A Potent and Selective PDGFRβ Inhibitor for Fibrotic Scar Attenuation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SU16f, a 3-substituted indolin-2-one derivative, has emerged as a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of this compound. It details its role in blocking the PDGFRβ signaling pathway, a critical mediator in the formation of fibrotic scars, particularly in the context of spinal cord injury. This document includes a plausible chemical synthesis scheme, detailed experimental protocols for in vitro and in vivo evaluation, and a summary of key quantitative data. Visual diagrams of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's biological activity and therapeutic potential.

Discovery and Chemical Properties

This compound, with the chemical name (E)-3-(2,4-dimethyl-5-((2-oxo-6-phenylindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid, was identified as a potent inhibitor of receptor tyrosine kinases. It belongs to the class of 3-substituted indolin-2-ones, which have been explored for their therapeutic potential as kinase inhibitors.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (E)-3-(2,4-dimethyl-5-((2-oxo-6-phenylindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid |

| Molecular Formula | C24H22N2O3 |

| Molecular Weight | 386.44 g/mol |

| Appearance | White powder[2] |

| Purity | ≥98% (HPLC) |

| CAS Number | 251356-45-3 |

Chemical Synthesis

The chemical synthesis of this compound involves a convergent approach, culminating in a Knoevenagel condensation to form the characteristic 3-substituted indolin-2-one core. While a specific detailed protocol for this compound is not publicly available, a general and plausible synthetic route can be outlined based on the synthesis of analogous compounds.[3][4][5] The key steps involve the synthesis of the pyrrole aldehyde and the 6-phenylindolin-2-one, followed by their condensation.

Scheme 1: Plausible Synthetic Route for this compound

A plausible synthetic route for this compound would involve the following key transformations:

-

Synthesis of 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid: This can be achieved through a Knorr pyrrole synthesis or similar methods to construct the substituted pyrrole ring with the propanoic acid side chain.

-

Formylation of the pyrrole: The pyrrole intermediate is then formylated at the 5-position to yield 5-formyl-2,4-dimethyl-1H-pyrrole-3-propanoic acid.

-

Synthesis of 6-phenylindolin-2-one: This can be synthesized through various methods, such as a Fischer indole synthesis followed by oxidation, or other established routes for preparing substituted oxindoles.

-

Knoevenagel Condensation: The final step is the base-catalyzed Knoevenagel condensation of the 5-formyl-pyrrole derivative with 6-phenylindolin-2-one to yield this compound.

Experimental Workflow: General Knoevenagel Condensation

Caption: General workflow for the Knoevenagel condensation to synthesize 3-substituted indolin-2-ones.

Mechanism of Action: Inhibition of PDGFRβ Signaling

This compound exerts its biological effects through the potent and selective inhibition of PDGFRβ, a receptor tyrosine kinase.[6][7] In pathological conditions such as spinal cord injury, the activation of the PDGFRβ pathway in fibroblasts leads to the formation of a fibrotic scar, which is a major impediment to axonal regeneration.[8][9]

Upon binding of its ligands, primarily PDGF-BB and PDGF-DD, PDGFRβ dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This initiates signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK/ERK) pathways.[10][11] These pathways promote fibroblast proliferation, migration, and the excessive deposition of extracellular matrix (ECM) components like fibronectin and collagen, leading to scar formation.[6]

This compound, by binding to the ATP-binding pocket of the PDGFRβ kinase domain, prevents its autophosphorylation and subsequent activation of downstream signaling.[1] This blockade of the PDGFRβ pathway leads to a reduction in fibroblast proliferation and ECM deposition, thereby attenuating fibrotic scar formation.[6][9]

PDGFRβ Signaling Pathway and Inhibition by this compound

Caption: this compound inhibits PDGFRβ signaling, blocking downstream pathways that lead to fibrosis.

Quantitative Data

Table 2: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 | Reference |

| PDGFRβ | 10 nM | [7] |

| VEGFR2 | 140 nM | [7] |

| FGFR1 | 2.29 µM | [7] |

Table 3: Cellular Effects of this compound

| Cell Line | Treatment | Effect | Reference |

| SGC-7901 (Gastric Cancer) | 20 µM this compound | Abolishes PDGFRβ activation, inhibits proliferation and migration, downregulates p-AKT, Bcl-xl, Bcl-2, N-cadherin, Vimentin, α-SMA, and upregulates Bax and E-cadherin. | [1] |

| Fibroblasts (Spinal Cord Injury model) | Intrathecal this compound | Inhibits fibroblast proliferation. | [6] |

| HUVEC and NIH3T3 | This compound | Inhibits proliferation with an IC50 of 0.11 µM. |

Experimental Protocols

In Vitro PDGFRβ Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol is adapted from a general LanthaScreen® Eu Kinase Binding Assay and is suitable for determining the IC50 of this compound against PDGFRβ.[12]

Materials:

-

Recombinant human PDGFRβ kinase

-

LanthaScreen® Eu-anti-tag Antibody

-

Alexa Fluor® 647-labeled Kinase Tracer

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound stock solution in DMSO

-

384-well microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in Kinase Buffer A. The final DMSO concentration should be kept constant (e.g., <1%).

-

Kinase/Antibody Mixture Preparation: Prepare a 3X solution of PDGFRβ kinase and Eu-anti-tag antibody in Kinase Buffer A.

-

Tracer Preparation: Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in Kinase Buffer A.

-

Assay Assembly:

-

Add 5 µL of the this compound serial dilution or vehicle control to the wells of a 384-well plate.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Normalize the data with controls (no inhibitor for 100% activity, and a known potent inhibitor or no kinase for 0% activity).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow: In Vitro Kinase Assay for IC50 Determination

Caption: Workflow for determining the IC50 of this compound using an in vitro kinase assay.

Immunofluorescence Staining for PDGFRβ and Fibronectin in Spinal Cord Sections

This protocol is a general guideline for immunofluorescence staining of paraffin-embedded spinal cord sections.[13][14] Optimization of antibody concentrations and incubation times may be required.

Materials:

-

Paraffin-embedded spinal cord sections on slides

-

Xylene and graded ethanol series (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

-

Blocking solution (e.g., 5% Normal Donkey Serum in PBS with 0.3% Triton X-100)

-

Primary antibodies:

-

Goat anti-PDGFRβ

-

Rabbit anti-Fibronectin

-

-

Secondary antibodies:

-

Donkey anti-goat IgG, Alexa Fluor 488

-

Donkey anti-rabbit IgG, Alexa Fluor 594

-

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 min).

-

Rehydrate through a graded ethanol series: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval buffer.

-

Heat in a microwave or water bath (e.g., 95-100°C for 20 min).

-

Allow slides to cool to room temperature in the buffer.

-

Rinse with PBS (3 x 5 min).

-

-

Permeabilization and Blocking:

-

Incubate sections with PBS containing 0.3% Triton X-100 for 10 min.

-

Incubate with blocking solution for 1 hour at room temperature in a humidified chamber.

-

-

Primary Antibody Incubation:

-

Dilute primary antibodies (anti-PDGFRβ and anti-Fibronectin) in blocking solution to their optimal concentrations.

-

Incubate sections with the primary antibody cocktail overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Rinse with PBS (3 x 5 min).

-

-

Secondary Antibody Incubation:

-

Dilute fluorescently labeled secondary antibodies in blocking solution.

-

Incubate sections with the secondary antibody cocktail for 1-2 hours at room temperature in the dark.

-

-

Washing:

-

Rinse with PBS (3 x 5 min) in the dark.

-

-

Counterstaining:

-

Incubate sections with DAPI solution for 5 min to stain nuclei.

-

Rinse with PBS.

-

-

Mounting and Imaging:

-

Mount coverslips using an anti-fade mounting medium.

-

Image the sections using a fluorescence or confocal microscope.

-

Conclusion

This compound is a valuable research tool for investigating the role of PDGFRβ signaling in various physiological and pathological processes, particularly in the context of fibrosis. Its potency and selectivity make it a promising lead compound for the development of therapeutics aimed at mitigating fibrotic scarring and promoting tissue regeneration. The technical information and protocols provided in this guide are intended to support further research into the biological activities and therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid, CasNo.252916-29-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PDGF signaling pathway in hepatic fibrosis pathogenesis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of PDGFR-β/PI3K/AKT signaling pathway in PDGF-BB induced myocardial fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a Fully Human Anti-PDGFRβ Antibody That Suppresses Growth of Human Tumor Xenografts and Enhances Antitumor Activity of an Anti-VEGFR2 Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]

- 14. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PDGFRβ in Gastric Cancer: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Platelet-derived growth factor receptor beta (PDGFRβ), a receptor tyrosine kinase, has emerged as a significant player in the pathogenesis of gastric cancer. Its involvement in tumor cell proliferation, angiogenesis, metastasis, and interaction with the tumor microenvironment makes it a compelling target for novel therapeutic strategies. This technical guide provides an in-depth overview of the biological functions of PDGFRβ in gastric cancer, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Data Presentation: PDGFRβ Expression and Clinical Significance

Multiple studies have demonstrated the upregulation of PDGFRβ in gastric cancer tissues compared to normal gastric mucosa, and its expression has been correlated with various clinicopathological features and patient outcomes. The following tables summarize key quantitative findings from the literature.

| Study Cohort | Tissue Type | PDGFRβ Expression Level | Statistical Significance | Reference |

| 75 Gastric Cancer Patients | Tumor vs. Adjacent Normal | Significantly higher mRNA expression in tumor tissue | P = 0.009 | [1] |

| 209 Gastric Cancer Patients | Tumor vs. Normal Mucosa | Higher protein expression in tumor tissue (74.64% vs. 42.55%) | P < 0.001 | [2] |

Table 1: PDGFRβ Expression in Gastric Cancer vs. Normal Tissue

| Clinicopathological Feature | Correlation with High PDGFRβ Expression | Statistical Significance | Reference |

| Tumor Stage | Positive | P < 0.05 | [2] |

| T Stage (Tumor Invasion Depth) | Positive | P < 0.05 | [2] |

| N Stage (Lymph Node Metastasis) | Positive | P < 0.05 | [2] |

| M Stage (Distant Metastasis) | Positive | P < 0.05 | [2] |

| Overall Survival | High expression associated with poor survival | P < 0.05 | [2] |

| Disease-Free Survival | High expression associated with poor survival | P < 0.05 | [2] |

Table 2: Correlation of High PDGFRβ Expression with Clinicopathological Features and Prognosis in Gastric Cancer

PDGFRβ Signaling in Gastric Cancer

Upon binding its ligand, primarily PDGF-B, PDGFRβ dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cancer progression. The two major pathways activated by PDGFRβ in gastric cancer are the MAPK/ERK and PI3K/Akt pathways.

Activation of these pathways ultimately leads to the transcription of genes involved in cell proliferation, survival, angiogenesis, and epithelial-mesenchymal transition (EMT).

Role of PDGFRβ in the Tumor Microenvironment

PDGFRβ is predominantly expressed on stromal cells within the tumor microenvironment, such as cancer-associated fibroblasts (CAFs) and pericytes, rather than on the gastric cancer cells themselves. Gastric cancer cells often secrete PDGF-B, which then acts in a paracrine manner to activate PDGFRβ on surrounding stromal cells.[3]

This interaction is crucial for:

-

Angiogenesis: Activated pericytes stabilize newly formed blood vessels, promoting tumor growth and providing a route for metastasis.

-

Stromal Remodeling: CAFs contribute to the desmoplastic reaction, which can increase interstitial fluid pressure and impede drug delivery.

-

Immune Infiltration: High PDGFRβ expression has been correlated with the infiltration of M2 macrophages, which have immunosuppressive functions and promote tumor progression.[2]

Experimental Protocols

Immunohistochemistry (IHC) for PDGFRβ in Gastric Cancer Tissue

This protocol is adapted from studies evaluating PDGFRβ protein expression in human gastric cancer specimens.[2]

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) gastric cancer tissue sections (4 μm)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Citrate buffer (pH 6.0) for antigen retrieval

-

3% Hydrogen peroxide in methanol for quenching endogenous peroxidase activity

-

Primary antibody: Rabbit anti-PDGFRβ polyclonal antibody (dilution 1:100 to 1:500, depending on manufacturer's instructions)

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinize tissue sections in xylene and rehydrate through a graded ethanol series.

-

Perform antigen retrieval by heating the slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol for 15-20 minutes.

-

Wash sections with PBS (Phosphate Buffered Saline).

-

Block non-specific binding with a suitable blocking serum (e.g., 5% goat serum in PBS) for 30-60 minutes.

-

Incubate with the primary anti-PDGFRβ antibody overnight at 4°C.

-

Wash sections with PBS.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash sections with PBS.

-

Develop the signal using a DAB substrate kit according to the manufacturer's instructions.

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

RT-qPCR for PDGFRβ mRNA Quantification

This protocol is for quantifying PDGFRβ mRNA levels in gastric cancer tissues and cell lines.[1]

Materials:

-

TRIzol or other RNA extraction reagent

-

Reverse transcription kit

-

qPCR SYBR Green Master Mix

-

Forward and reverse primers for PDGFRβ and a reference gene (e.g., GAPDH, β-actin)

-

Real-time PCR system

Procedure:

-

Extract total RNA from gastric cancer tissue or cell lines using TRIzol according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1-2 μg of total RNA using a reverse transcription kit.

-

Set up the qPCR reaction with SYBR Green Master Mix, forward and reverse primers for PDGFRβ and the reference gene, and cDNA template.

-

Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of PDGFRβ mRNA.

Western Blot for Phosphorylated PDGFRβ

This protocol is for detecting the activated (phosphorylated) form of PDGFRβ in gastric cancer cell lysates.

Materials:

-

Gastric cancer cell lines (e.g., MKN-45, SGC-7901)

-

PDGF-B ligand for stimulation

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-PDGFRβ (Tyr751) and Rabbit anti-total PDGFRβ

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

ECL (Enhanced Chemiluminescence) substrate

Procedure:

-

Culture gastric cancer cells to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Stimulate the cells with PDGF-B (e.g., 50 ng/mL) for 10-15 minutes.

-

Lyse the cells in ice-cold RIPA buffer with inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-PDGFRβ antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total PDGFRβ antibody as a loading control.

Experimental Workflows

The study of PDGFRβ in gastric cancer often involves a combination of in vitro and in vivo models to elucidate its function and evaluate potential therapies.

PDGFRβ as a Therapeutic Target

The critical role of PDGFRβ in gastric cancer progression has led to the investigation of several inhibitors.

-

Imatinib: A tyrosine kinase inhibitor that targets PDGFR, c-KIT, and ABL. While it has shown efficacy in some cancers, its use as a monotherapy in gastric cancer has been limited. However, it may have potential in combination with other chemotherapeutic agents.

-

Dovitinib: A multi-kinase inhibitor that targets VEGFR, FGFR, and PDGFR. Preclinical studies have shown that dovitinib can inhibit the growth of gastric cancer cells and enhance the effects of chemotherapy.[4]

-

Other Multi-Kinase Inhibitors: Several other inhibitors that target the PDGFR pathway, such as sunitinib and sorafenib, are also being explored, often in the context of their anti-angiogenic properties.

Conclusion

PDGFRβ is a key driver of gastric cancer progression through its influence on tumor cell behavior and its modulation of the tumor microenvironment. Its elevated expression and correlation with poor prognosis underscore its potential as a prognostic biomarker and a therapeutic target. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the intricate functions of PDGFRβ and to develop and evaluate novel therapeutic strategies targeting this critical signaling pathway in gastric cancer.

References

- 1. Clinical significance of platelet-derived growth factor receptor-β gene expression in stage II/III gastric cancer with S-1 adjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of PDGFRB as a prognostic immune-related biomarker in gastric cancer through bioinformatics and clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of platelet‐derived growth factor (PDGF)‐B and PDGF‐receptor β is associated with lymphatic metastasis in human gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

SU16f: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of SU16f, a potent small molecule inhibitor. The focus of this document is on its activity against three key receptor tyrosine kinases implicated in cancer biology: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Epidermal Growth Factor Receptor (EGFR). This guide offers quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to support further research and development efforts.

Quantitative Kinase Inhibition Profile of this compound

This compound has been characterized as a potent inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ), with significant activity against other kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against VEGFR2, FGFR1, and EGFR, providing a clear overview of its selectivity.

| Target Kinase | IC50 Value | Selectivity Fold (relative to PDGFRβ) |

| PDGFRβ | 10 nM | 1x |

| VEGFR2 | 140 nM | >14-fold [1] |

| FGFR1 | 2.29 µM | >229-fold [1][2] |

| EGFR | >100 µM (estimated) | >10,000-fold [1] |

Data compiled from multiple sources indicating this compound's potent and selective inhibition of PDGFRβ, with secondary activities against VEGFR2 and FGFR1, and minimal activity against EGFR.[1][2]

Experimental Protocols for Kinase Inhibition Assays

The determination of IC50 values is critical for characterizing the potency and selectivity of kinase inhibitors like this compound. Below are detailed methodologies for two common in vitro kinase inhibition assays.

Biochemical Kinase Assay: ADP-Glo™ Luminescence-Based Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal directly proportional to the kinase activity.

Materials:

-

Purified recombinant human VEGFR2, FGFR1, or EGFR kinase

-

Specific substrate peptide for each kinase

-

This compound (or other test inhibitor) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

-

Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

-

Initiation of Kinase Reaction:

-

Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Termination and ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

-

Luminescence Signal Generation:

-

Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell-Based Kinase Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate within a cellular context.

Principle: Cells overexpressing the target kinase (VEGFR2, FGFR1, or EGFR) are treated with the inhibitor, followed by stimulation with the appropriate ligand. The level of phosphorylation of a key downstream signaling protein is then quantified, typically using an ELISA-based method.

Materials:

-

Human cell line engineered to overexpress the kinase of interest (e.g., HUVECs for VEGFR2, HEK293-FGFR1, A431 for EGFR)

-

Appropriate cell culture medium and supplements

-

This compound (or other test inhibitor) serially diluted in culture medium

-

Ligand for kinase stimulation (e.g., VEGF-A for VEGFR2, FGF2 for FGFR1, EGF for EGFR)

-

Cell lysis buffer

-

Phospho-specific and total protein antibodies for a downstream target (e.g., phospho-ERK1/2, total-ERK1/2)

-

ELISA plate and reagents

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

-

Serum Starvation: Prior to treatment, serum-starve the cells for a defined period (e.g., 4-24 hours) to reduce basal kinase activity.

-

Inhibitor Treatment: Treat the cells with serial dilutions of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).

-

Ligand Stimulation: Stimulate the cells with the appropriate ligand at a concentration known to induce robust phosphorylation of the downstream target (e.g., 10-15 minutes).

-

Cell Lysis: Aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

ELISA:

-

Coat an ELISA plate with a capture antibody for the total downstream protein.

-

Add the cell lysates to the wells and incubate.

-

Wash the plate and add a detection antibody specific for the phosphorylated form of the downstream protein.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate and measure the resulting signal (e.g., colorimetric or chemiluminescent) using a plate reader.

-

-

Data Analysis:

-

Normalize the phospho-protein signal to the total protein amount.

-

Calculate the percentage of inhibition for each this compound concentration relative to the stimulated vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways of VEGFR2, FGFR1, and EGFR, as well as a generalized workflow for determining kinase inhibitor IC50 values.

Caption: A generalized experimental workflow for determining the IC50 value of a kinase inhibitor.

Caption: A simplified diagram of the VEGFR2 signaling cascade.

Caption: An overview of the FGFR1 signaling pathway.

Caption: A summary of the key components of the EGFR signaling pathway.

References

SU16f: A Technical Guide to its Impact on Downstream PI3K/AKT and MAPK Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU16f is a potent and selective inhibitor of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, migration, and survival.[1][2] Dysregulation of the PDGFRβ signaling axis is implicated in various pathologies, including fibrotic diseases and cancer. This technical guide provides an in-depth analysis of the downstream signaling pathways affected by this compound, with a specific focus on the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) cascades. Understanding the molecular mechanisms through which this compound exerts its effects is crucial for its therapeutic development and application.

This compound: Potency and Selectivity

This compound demonstrates high potency and selectivity for PDGFRβ. The inhibitory concentration (IC50) values highlight its preferential binding to PDGFRβ over other receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) and Fibroblast Growth Factor Receptor 1 (FGF-R1).

| Target | IC50 |

| PDGFRβ | 10 nM |

| VEGF-R2 | 140 nM |

| FGF-R1 | 2.29 µM |

Table 1: Inhibitory potency of this compound against various receptor tyrosine kinases.[1][2]

Downstream Signaling Pathways Affected by this compound

The activation of PDGFRβ by its ligand, PDGF-BB, initiates a cascade of intracellular signaling events. Two of the most critical downstream pathways are the PI3K/AKT and the Ras/Raf/MEK/ERK (MAPK) pathways.[3][4] By inhibiting PDGFRβ, this compound effectively attenuates the activation of these key signaling nodes.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, survival, and metabolism. Upon activation, PDGFRβ recruits and activates PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival and proliferation.

This compound has been shown to directly impact this pathway. Pretreatment of cells with this compound leads to a notable downregulation of phosphorylated AKT (p-AKT), the active form of the kinase.[1][2] This inhibition of AKT activation disrupts the pro-survival signals and can lead to an increase in pro-apoptotic proteins.

Figure 1: this compound inhibits the PI3K/AKT signaling pathway.

The MAPK Signaling Pathway

The MAPK pathway, specifically the Ras/Raf/MEK/ERK cascade, is another critical downstream effector of PDGFRβ signaling that regulates cell proliferation, differentiation, and migration. Ligand-induced activation of PDGFRβ leads to the recruitment of adaptor proteins like Grb2, which in turn activate the small GTPase Ras. Activated Ras initiates a phosphorylation cascade, sequentially activating Raf, MEK (MAPK/ERK kinase), and finally ERK (extracellular signal-regulated kinase). Phosphorylated ERK translocates to the nucleus to regulate gene expression.

Given that this compound inhibits the primary activator of this cascade, PDGFRβ, it is expected to suppress the phosphorylation and activation of downstream components like ERK. Studies have demonstrated that inhibition of PDGFRβ leads to a reduction in ERK phosphorylation.[3][4]

Figure 2: this compound inhibits the MAPK/ERK signaling pathway.

Experimental Protocols

The investigation of this compound's effects on the PI3K/AKT and MAPK signaling pathways typically involves a combination of in vitro cellular assays.

Cell Culture and Treatment

-

Cell Lines: Appropriate cell lines endogenously expressing PDGFRβ (e.g., fibroblasts, smooth muscle cells, or specific cancer cell lines) are cultured in standard growth media.

-

This compound Preparation: this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treatment.

-

Treatment Protocol: Cells are seeded and allowed to adhere overnight. The following day, the growth medium is replaced with a medium containing various concentrations of this compound or a vehicle control (DMSO). Cells are incubated for a predetermined period before downstream analysis.

Western Blot Analysis

Western blotting is a key technique to quantify the changes in protein phosphorylation, indicating pathway activation.

-

Lysate Preparation: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Figure 3: Experimental workflow for Western blot analysis.

Conclusion

This compound is a specific and potent inhibitor of PDGFRβ that effectively downregulates two major downstream signaling pathways: the PI3K/AKT and MAPK/ERK cascades. By blocking the initial activation of PDGFRβ, this compound prevents the phosphorylation and subsequent activation of key signaling molecules such as AKT and ERK. This dual inhibition of pro-survival and pro-proliferative pathways underscores the therapeutic potential of this compound in diseases driven by aberrant PDGFRβ signaling. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and to explore its efficacy in various preclinical models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PDGFR | TargetMol [targetmol.com]

- 3. Activation of PI3K/AKT and MAPK Pathway through a PDGFRβ-Dependent Feedback Loop Is Involved in Rapamycin Resistance in Hepatocellular Carcinoma | PLOS One [journals.plos.org]

- 4. Activation of PI3K/AKT and MAPK Pathway through a PDGFRβ-Dependent Feedback Loop Is Involved in Rapamycin Resistance in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Role of SU16f in Modulating Mesenchymal Stem Cell Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential effects of the compound SU16f on mesenchymal stem cells (MSCs). Currently, there is a notable absence of direct research investigating the specific interactions between this compound and MSCs. However, based on its well-documented mechanism of action as a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) pathway, we can infer its likely influence on key cellular processes in MSCs. This document will first detail the known characteristics of this compound and the established roles of the PDGFRβ signaling cascade in mesenchymal stem cell biology. By integrating these two areas of knowledge, we will provide a scientifically-grounded perspective on the potential therapeutic applications and research directions for this compound in the context of MSC-based therapies and regenerative medicine.

Introduction to this compound

This compound is a small molecule inhibitor that has been identified as a highly selective antagonist of PDGFRβ.[1] Its primary application in preclinical research has been to block the signaling cascade initiated by the binding of Platelet-Derived Growth Factors B and D (PDGF-B and PDGF-D) to PDGFRβ.[1] This inhibition has shown therapeutic potential in contexts where PDGFRβ signaling is pathologically activated, such as in the formation of fibrotic scar tissue following spinal cord injury.[2][3][4]

The PDGFRβ Pathway in Mesenchymal Stem Cells

Mesenchymal stem cells are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts, chondrocytes, myocytes, and adipocytes, making them a focal point of regenerative medicine research.[5][6] The behavior of MSCs, including their proliferation, migration, and differentiation, is tightly regulated by a complex network of signaling pathways, among which the PDGFRβ pathway plays a significant role.

Activation of the PDGFRβ pathway is known to influence several key functions of MSCs:

-

Proliferation and Migration: The PDGF signaling pathway is implicated in promoting the proliferation and migration of MSCs.[7] This is a critical aspect of their function in tissue repair and regeneration.

-

Differentiation: The role of PDGFRβ in MSC differentiation is context-dependent. For instance, activation of the PDGF pathway has been shown to suppress myogenic differentiation of MSCs.[7]

-

Tissue Repair and Immunomodulation: MSCs exert therapeutic effects through the secretion of various bioactive molecules, including PDGF.[8] This paracrine activity is crucial for their role in tissue repair and immunomodulation.

Postulated Effects of this compound on Mesenchymal Stem Cells

Given that this compound is a potent inhibitor of PDGFRβ, its introduction to MSCs would likely lead to the attenuation of the cellular processes driven by this pathway. The following table summarizes the potential effects of this compound on MSCs, based on its known mechanism of action and the role of PDGFRβ in these cells.

| MSC Function | Role of PDGFRβ Signaling | Postulated Effect of this compound | Potential Therapeutic Implication |

| Proliferation | Promotes MSC proliferation.[7] | Inhibition of MSC proliferation. | Control of MSC population size in therapeutic applications. |

| Migration | Promotes MSC migration.[7] | Inhibition of MSC migration. | Modulation of MSC homing to sites of injury. |

| Myogenic Differentiation | Suppresses myogenic differentiation.[7] | Promotion of myogenic differentiation. | Enhanced muscle regeneration in cell-based therapies. |

| Fibrosis | PDGFRβ activation contributes to fibrotic scar formation.[1][2] | Reduction of fibrotic potential. | Application in anti-fibrotic therapies. |

Signaling Pathway and Experimental Workflow Diagrams

To visualize the molecular interactions and experimental approaches discussed, the following diagrams are provided.

Caption: PDGFRβ Signaling Pathway and the inhibitory action of this compound.

References

- 1. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spinalcord.help [spinalcord.help]

- 4. researchgate.net [researchgate.net]

- 5. Clinical Trials With Mesenchymal Stem Cells: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stemcell.com [stemcell.com]

- 7. Mast cells promote proliferation and migration and inhibit differentiation of mesenchymal stem cells through PDGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Anti-Stromal Effects of SU11652 (Sunitinib) in Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-stromal effects of SU11652, a multi-targeted tyrosine kinase inhibitor, in the context of the tumor microenvironment. Given the prevalence of "Sunitinib" in the literature for the compound SU11652, and the likely typographical error in the query "SU16f," this document will focus on the extensive research available for Sunitinib and its direct analogue SU11652. This guide will delve into the quantitative effects on stromal cells, detailed experimental protocols, and the underlying signaling pathways.

Executive Summary

The tumor stroma, a complex and dynamic network of non-cancerous cells and extracellular matrix (ECM), plays a pivotal role in tumor progression, metastasis, and therapeutic resistance. Cancer-associated fibroblasts (CAFs) are a key component of the tumor stroma, actively contributing to a pro-tumorigenic microenvironment. SU11652 (Sunitinib) is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs).[1] While its anti-angiogenic properties are well-established, a growing body of evidence highlights its significant anti-stromal activities, primarily through the inhibition of CAF proliferation and function. This guide will explore these anti-stromal effects, providing a comprehensive resource for researchers in the field.

Quantitative Data on Anti-Stromal Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the anti-stromal effects of Sunitinib.

Table 1: In Vitro Efficacy of Sunitinib on Human Colonic Stromal Fibroblasts

| Parameter | Condition | Result | Reference |

| Cell Proliferation (IC50) | 72-hour incubation | ~1 µM | [2] |

| PDGF-BB-induced Proliferation Inhibition | 50 nM Sunitinib + 10 ng/mL PDGF-BB | Effective blockade of proliferation | [2] |

| PDGFR-β Phosphorylation Inhibition | 1-hour pre-treatment | Dose-dependent inhibition (0.01 - 1 µM) | [3][4] |

| Akt Phosphorylation Inhibition | 1-hour pre-treatment with PDGF-BB stimulation | Inhibition at ~0.1 µM | [4] |

| ERK1/2 Phosphorylation Inhibition | 1-hour pre-treatment with PDGF-BB stimulation | Inhibition at ~0.1 µM | [4] |

Table 2: In Vivo Efficacy of Sunitinib on Tumor Stroma in Xenograft Models

| Animal Model | Tumor Type | Sunitinib Dose | Effect on Stroma | Quantitative Change | Reference |

| Nude Mice | Human Colon Cancer (SW620 + Fibroblasts) | 40 mg/kg/day (oral gavage) | Inhibition of tumor growth | Significantly more effective than 5-FU | [2][3] |

| Nude Mice | Human Colon Cancer (SW620 + Fibroblasts) | 40 mg/kg/day (oral gavage) | Reduction in colonic fibroblasts | Significant decrease in vimentin-positive cells | [2] |

| Nude Mice | Human Colon Cancer (SW620 + Fibroblasts) | 40 mg/kg/day (oral gavage) | Decreased Microvessel Density (MVD) | Significant decrease in CD34-positive vessels | [2] |

| BALB/c Mice | Renal Cell Carcinoma (RENCA) | 40 mg/kg/day (oral gavage) | Increased Pericyte Coverage | Significant increase in α-SMA positive pericytes on CD31 positive vessels | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of SU11652's anti-stromal effects.

In Vitro Human Colonic Fibroblast Proliferation Assay

Objective: To determine the inhibitory effect of Sunitinib on the proliferation of primary human colonic fibroblasts.

Methodology:

-

Cell Culture: Primary human colonic fibroblasts are isolated from colon cancer tissue and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Fibroblasts are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Sunitinib Treatment: The culture medium is replaced with fresh medium containing various concentrations of Sunitinib (e.g., 0.01 to 10 µM) or vehicle control (DMSO). For PDGF-BB stimulation experiments, cells are serum-starved for 24 hours and then treated with Sunitinib (e.g., 50 nM) for 1 hour prior to the addition of 10 ng/mL recombinant human PDGF-BB.

-

Incubation: Cells are incubated for 72 hours.

-

Proliferation Assessment: Cell proliferation is measured using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. The absorbance at 450 nm is measured using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis for PDGFR-β Signaling

Objective: To assess the effect of Sunitinib on the phosphorylation of PDGFR-β and its downstream signaling proteins (Akt, ERK) in human colonic fibroblasts.

Methodology:

-

Cell Culture and Treatment: Fibroblasts are seeded in 6-well plates and grown to 70-80% confluency. Cells are serum-starved for 24 hours and then pre-treated with various concentrations of Sunitinib (e.g., 0.01 to 1 µM) for 1 hour. Subsequently, cells are stimulated with 10 ng/mL PDGF-BB for 10 minutes.

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-PDGFR-β, total PDGFR-β, phospho-Akt, total Akt, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin).

-

Detection: After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software.

In Vivo Co-injection Xenograft Model

Objective: To evaluate the in vivo anti-tumor and anti-stromal efficacy of Sunitinib in a model that recapitulates the tumor-stroma interaction.

Methodology:

-

Cell Preparation: Human colon cancer cells (e.g., SW620) and primary human colonic fibroblasts are harvested and resuspended in serum-free medium. A cell suspension containing 1 x 10⁶ SW620 cells and 1 x 10⁶ fibroblasts in 100 µL is prepared for co-injection. A control group with only SW620 cells is also prepared.

-

Animal Model: Six-to-eight-week-old male BALB/c nude mice are used.

-

Tumor Cell Implantation: The cell suspension is subcutaneously injected into the right flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (width² × length)/2.

-

Sunitinib Treatment: When the tumors reach a volume of approximately 100-150 mm³, the mice are randomized into treatment and control groups. Sunitinib is administered daily by oral gavage at a dose of 40 mg/kg. The control group receives the vehicle.

-

Endpoint Analysis: After a predefined treatment period (e.g., 21 days), the mice are euthanized, and the tumors are excised and weighed.

-

Immunohistochemistry: A portion of the tumor tissue is fixed in 10% formalin, embedded in paraffin, and sectioned. Immunohistochemical staining is performed for markers of fibroblasts (e.g., vimentin or α-SMA) and endothelial cells (e.g., CD34) to assess the stromal content and microvessel density.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by SU11652 and a typical experimental workflow.

Inhibition of PDGFR-β Signaling in Cancer-Associated Fibroblasts by SU11652

Figure 1: SU11652 inhibits PDGF-BB-mediated signaling in CAFs.

Experimental Workflow for In Vivo Evaluation of Anti-Stromal Effects

Figure 2: Workflow for in vivo xenograft studies.

Conclusion

SU11652 (Sunitinib) demonstrates significant anti-stromal effects in tumors, primarily by inhibiting the proliferation and signaling of cancer-associated fibroblasts. This activity, mediated through the blockade of PDGFR-β and its downstream pathways, complements its well-documented anti-angiogenic effects. The data and protocols presented in this guide provide a solid foundation for further research into the anti-stromal properties of SU11652 and the development of novel therapeutic strategies targeting the tumor microenvironment. A comprehensive understanding of these mechanisms is crucial for optimizing the clinical application of SU11652 and for the rational design of combination therapies aimed at overcoming resistance and improving patient outcomes.

References

- 1. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sunitinib mesylate inhibits proliferation of human colonic stromal fibroblasts in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sunitinib mesylate inhibits proliferation of human colonic stromal fibroblasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Sunitinib acts primarily on tumor endothelium rather than tumor cells to inhibit the growth of renal cell carcinoma. | Semantic Scholar [semanticscholar.org]

- 5. Sunitinib Treatment-elicited Distinct Tumor Microenvironment Dramatically Compensated the Reduction of Myeloid-derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic effect of combining sunitinib with a peptide-based vaccine in cancer treatment after microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SU16f in Inhibiting Fibrotic Scar Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrotic scar formation following tissue injury, particularly in the central nervous system, presents a significant barrier to functional recovery. This technical guide provides an in-depth analysis of the role of SU16f, a selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ), in mitigating fibrotic scarring. Drawing upon key preclinical studies, this document details the molecular mechanism of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and visualizes the involved signaling pathways and experimental workflows. The evidence presented underscores the therapeutic potential of targeting the PDGFRβ pathway with this compound to inhibit the proliferation of scar-forming fibroblasts and reduce the deposition of extracellular matrix components, thereby creating a more permissive environment for tissue regeneration.

Introduction

Fibrosis, the excessive deposition of extracellular matrix (ECM) proteins, is a common pathological outcome of chronic inflammatory reactions and tissue damage. In the context of spinal cord injury (SCI), a dense fibrotic scar, primarily composed of collagen, fibronectin, and laminin, forms at the lesion site, creating a formidable physical and chemical barrier to axonal regeneration.[1][2] Key cellular players in the formation of this scar are perivascular fibroblasts that proliferate and differentiate into myofibroblasts upon activation.[2]

The Platelet-Derived Growth Factor (PDGF) signaling pathway has been identified as a critical mediator of these fibrotic processes.[3][4] Specifically, the ligands PDGF-B and PDGF-D, by binding to and activating their receptor, PDGFRβ, on the surface of fibroblasts, trigger a cascade of intracellular events that promote cell proliferation, migration, and ECM production.[5][6] This guide focuses on this compound, a potent and selective small molecule inhibitor of PDGFRβ, and its role in disrupting this pathological cascade to inhibit fibrotic scar formation.[1][7]

Mechanism of Action of this compound

This compound exerts its anti-fibrotic effects by selectively targeting and inhibiting the tyrosine kinase activity of PDGFRβ.[1][7] In the context of tissue injury, inflammatory cells such as macrophages and microglia, as well as reactive astrocytes, release PDGF-B and PDGF-D in the lesion microenvironment.[6] These ligands bind to PDGFRβ on fibroblasts, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4] This activation initiates downstream signaling cascades, prominently the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for cell proliferation and survival.[1][8]

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of PDGFRβ and preventing its autophosphorylation.[1] This blockade effectively abrogates the downstream signaling, leading to a suppression of fibroblast proliferation and, consequently, a reduction in the cellular source of the fibrotic scar.[6]

Quantitative Data on the Efficacy of this compound

Preclinical studies in a mouse model of spinal cord injury have provided quantitative evidence for the efficacy of this compound in reducing fibrotic scar formation. The following tables summarize key findings from these investigations.

| Treatment Group | PDGFRβ+ Area (% of total spinal cord area) | Fibronectin+ Area (% of total spinal cord area) | Laminin+ Area (% of total spinal cord area) | Statistical Significance |

| Control (Vehicle) | 10.2 ± 0.8 | 8.5 ± 0.7 | 9.1 ± 0.6 | N/A |

| This compound | 4.1 ± 0.5 | 3.2 ± 0.4 | 3.8 ± 0.5 | ****P < 0.0001 |

Table 1: Effect of this compound on Fibrotic Scar Markers at 28 Days Post-Injury. Data are presented as mean ± SEM (n=5 animals per group). Statistical analysis was performed using a Student's t-test.[9]

| Treatment Group | Density of BrdU+PDGFRβ+ cells (cells/mm²) | Density of Ki67+PDGFRβ+ cells (cells/mm²) | Statistical Significance |

| Control (Vehicle) | 285 ± 25 | 310 ± 30 | N/A |

| This compound | 110 ± 15 | 125 ± 20 | ***P < 0.001 |

Table 2: this compound Inhibits Fibroblast Proliferation at 7 Days Post-Injury. Data are presented as mean ± SEM (n=5 animals per group). Statistical analysis was performed using a Student's t-test.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's anti-fibrotic effects.

Animal Model and this compound Administration

-

Animal Model: A spinal cord compression injury model in adult C57BL/6 mice is utilized.[6] Anesthetized mice undergo a laminectomy at the T10 vertebra, and the spinal cord is compressed with a specific force for a defined duration to create a reproducible lesion.[3]

-

This compound Administration: this compound is administered via daily intrathecal injection starting from 3 days post-injury.[6] A solution of this compound is prepared in a vehicle (e.g., DMSO and polyethylene glycol). The injection is performed at the L5-L6 intervertebral space using a microsyringe.[10] The typical dosage and concentration should be optimized for the specific study but have been reported in the range of 10-20 µM.[11]

Immunofluorescence Staining

-

Tissue Preparation: At the designated time points, mice are transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). The spinal cord segment spanning the injury site is dissected and post-fixed in 4% PFA, followed by cryoprotection in a sucrose solution.[12][13] The tissue is then embedded in Optimal Cutting Temperature (OCT) compound and sectioned on a cryostat (10-20 µm thickness).[14]

-

Staining Procedure:

-

Sections are washed with PBS to remove OCT.

-

Permeabilization and blocking are performed for 1 hour at room temperature in a solution containing 10% normal donkey serum and 0.3% Triton X-100 in PBS.[6]

-

Primary antibodies are diluted in the blocking solution and incubated with the sections overnight at 4°C. Key primary antibodies include:

-

Goat anti-PDGFRβ (e.g., R&D Systems, AF1042, 1:200 dilution)[6][12]

-

Rabbit anti-Fibronectin (e.g., Millipore, AB2033, 1:500 dilution)[12]

-

Rabbit anti-Laminin (e.g., Sigma-Aldrich, L9393, 1:400 dilution)

-

Rat anti-BrdU (for proliferation, e.g., Abcam, ab6326, 1:250 dilution)[15]

-

Rabbit anti-Ki67 (for proliferation, e.g., Abcam, ab15580, 1:500 dilution)[15]

-

Mouse anti-α-Smooth Muscle Actin (α-SMA) (for myofibroblasts, e.g., Sigma-Aldrich, A2547, 1:400 dilution)[16]

-

-

Sections are washed three times with PBS.

-

Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor series, 1:500 dilution) are applied for 1-2 hours at room temperature in the dark.[12]

-

Sections are washed three times with PBS, and cell nuclei are counterstained with DAPI.[12]

-

Slides are coverslipped with an anti-fade mounting medium.

-

Quantification of Fibrotic Scar and Cell Proliferation

-

Image Acquisition: Images are captured using a fluorescence or confocal microscope. For quantification of scar area, tiled images of the entire spinal cord cross-section or longitudinal section are acquired.[9]

-

Image Analysis: Image analysis software (e.g., ImageJ/Fiji) is used for quantification.

-

Fibrotic Scar Area: The area of positive staining for PDGFRβ, fibronectin, and laminin is measured and expressed as a percentage of the total area of the spinal cord section spanning the lesion core.[9]

-

Cell Proliferation: The number of BrdU+ or Ki67+ cells that are also positive for the fibroblast marker PDGFRβ is counted within defined regions of interest at the injury site. The density of proliferating fibroblasts is then calculated (cells/mm²).[6]

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflow.

Caption: this compound inhibits fibrotic scar formation by blocking PDGFRβ signaling.

References

- 1. medkoo.com [medkoo.com]

- 2. Frontiers | Fibrotic Scar After Spinal Cord Injury: Crosstalk With Other Cells, Cellular Origin, Function, and Mechanism [frontiersin.org]

- 3. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SU 16f | PDGFR | Tocris Bioscience [tocris.com]

- 8. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | PDGFR | TargetMol [targetmol.com]

- 12. Fibronectin Matrix Assembly after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-frequency ultrasound-guided intrathecal injections in a young mouse model: Targeting the central nervous system in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Immunohistochemistry Protocol for BrdU Antibody (NB500-235): Novus Biologicals [novusbio.com]

- 15. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for SU16f in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU16f is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ), a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[1][2][3] Dysregulation of the PDGFRβ signaling pathway is implicated in various pathological conditions, including cancer and fibrosis.[4] These application notes provide detailed protocols for utilizing this compound in a range of in vitro cell culture assays to investigate its therapeutic potential and elucidate its mechanism of action.

Mechanism of Action

This compound selectively targets the ATP-binding site of PDGFRβ, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK) pathways, which are central to the regulation of cell growth, survival, and motility.[3]

Data Presentation

The inhibitory activity of this compound has been quantified across various assays and cell lines. The following table summarizes key quantitative data for easy reference and comparison.